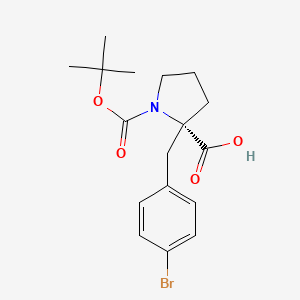

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.: 706806-77-1

Cat. No.: VC3729022

Molecular Formula: C17H22BrNO4

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 706806-77-1 |

|---|---|

| Molecular Formula | C17H22BrNO4 |

| Molecular Weight | 384.3 g/mol |

| IUPAC Name | (2S)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 |

| Standard InChI Key | VQWRXYZZPMLJRL-KRWDZBQOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Br)C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Composition

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid belongs to the class of pyrrolidine derivatives with a modified structure. The compound contains a pyrrolidine ring core with several key functional groups: a 4-bromobenzyl substituent, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a carboxylic acid group. The (S) designation indicates a specific stereochemistry at the chiral center, which is critical for its biological activity and chemical interactions. The presence of these specific functional groups contributes to its unique chemical behavior and potential applications.

Physical and Chemical Properties

Based on the available data, (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has a molecular weight of approximately 384.28 g/mol, as calculated from dilution information . The compound contains a brominated aromatic ring, which influences its solubility profile and electronic properties. Similar compounds in this class typically exist as white to off-white crystalline solids at room temperature. The presence of the tert-butoxycarbonyl protecting group provides stability to the nitrogen atom of the pyrrolidine ring, preventing unwanted reactions at this position during synthetic procedures or biological testing.

Comparative Analysis with Structural Analogues

Several structural analogues provide insight into the properties of our target compound. The related compound (2S,4S)-4-(3-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a molecular weight of 386.24 g/mol and contains similar functional groups but with different substitution patterns . Another analogue, (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, features a methylbenzyl group instead of a bromobenzyl group and has a molecular weight of 319.4 g/mol . These variations in structure highlight the importance of specific substituents on the chemical and biological properties of these compounds.

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 2.6024 mL | 13.012 mL | 26.024 mL |

| 5 mM | 0.5205 mL | 2.6024 mL | 5.2048 mL |

| 10 mM | 0.2602 mL | 1.3012 mL | 2.6024 mL |

These values provide crucial guidance for researchers working with this compound in experimental settings . The preparation of precise concentrations is essential for reproducible research outcomes and meaningful data interpretation. It is important to note that these calculations assume complete solubility in the selected solvent.

Solubility Considerations

The presence of both hydrophobic (bromobenzyl and tert-butyl) and hydrophilic (carboxylic acid) moieties in (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid creates a complex solubility profile. Based on similar compounds, it likely exhibits good solubility in organic solvents such as DMSO, methanol, and dichloromethane, while showing limited solubility in water. For in vivo formulations, a combination of solvents may be necessary, typically involving DMSO for initial dissolution, followed by the addition of other solvents such as PEG300, Tween 80, and water . This approach ensures proper solubilization while maintaining compatibility with biological systems.

Synthetic Pathways and Chemical Reactions

Synthetic Approaches

Applications in Research and Development

Role as a Chemical Building Block

As a functionalized pyrrolidine derivative, (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid likely serves as a valuable building block in organic synthesis and medicinal chemistry. The carboxylic acid group provides a reactive handle for coupling reactions, while the bromine on the aromatic ring enables various cross-coupling transformations. The Boc-protected nitrogen can be selectively deprotected under controlled conditions, allowing for further functionalization. These features make the compound potentially useful in the synthesis of more complex molecules with specific three-dimensional architectures.

Comparison with Other Tertiary Amine Derivatives

(S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid belongs to the broader category of tertiary amines due to the N-Boc protection. Tertiary amines play important roles in organic synthesis as bases, nucleophiles, and ligands in various chemical reactions . They are widely used in the production of pharmaceuticals, catalysts, and materials. The specific structural features of our target compound distinguish it from simpler tertiary amines, providing unique reactivity patterns and potential applications. The combination of the pyrrolidine ring, bromobenzyl group, and carboxylic acid functionality creates a distinctive chemical entity with specialized properties.

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed structural information about the arrangement of atoms and confirming the presence of key functional groups. Mass spectrometry can verify the molecular weight and fragmentation pattern, offering further confirmation of the structure. Infrared spectroscopy can identify characteristic absorption bands for the carboxylic acid, carbonyl groups, and aromatic rings present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a primary method for assessing the purity of (S)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and separating it from potential synthetic impurities or stereoisomers. Chiral HPLC methods are particularly important for confirming the stereochemical purity of the compound, ensuring the predominance of the desired (S) enantiomer. These analytical techniques are essential for quality control in research and pharmaceutical applications, where the stereochemical purity directly impacts biological activity and experimental reproducibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume